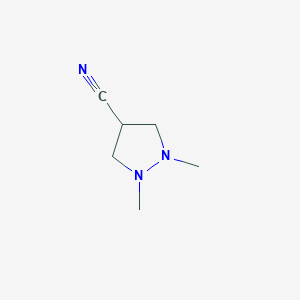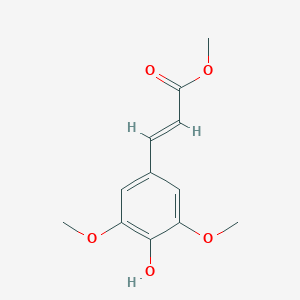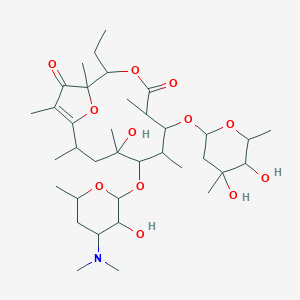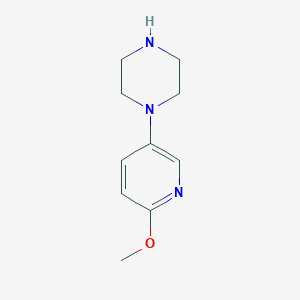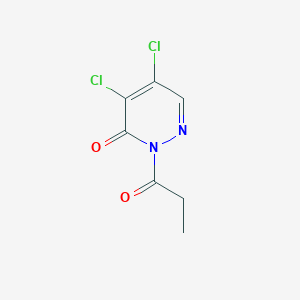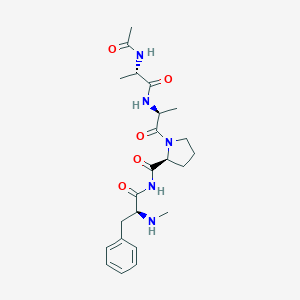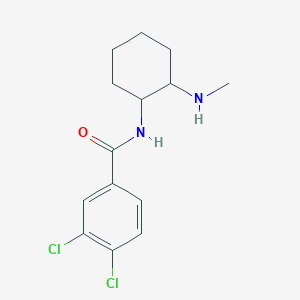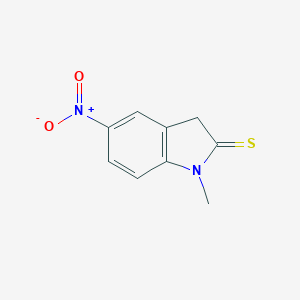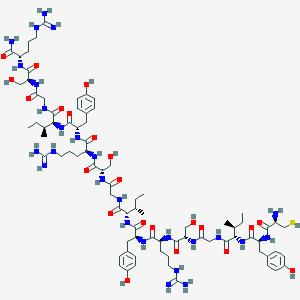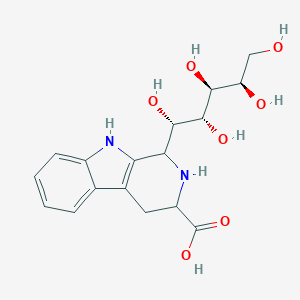
Tetrahydropentoxyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropentoxyline (THP) is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. It was first isolated from the plant Corydalis yanhusuo, which is commonly used in traditional Chinese medicine to treat pain and inflammation. THP has gained significant interest in recent years due to its potential therapeutic applications in various fields of medicine, including pain management and drug addiction treatment.
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetic Interactions
Tetrahydropalmatine (Tet), closely related to Tetrahydropentoxyline, has been studied for its effects on pharmacokinetics, particularly in relation to cytochrome P450 (CYP) metabolic activities. A study conducted on beagle dogs showed that Tet had no or minor impact on the metabolism of certain probe drugs, but significantly increased the area under the curve (AUC) for midazolam, a drug metabolized by CYP3A4. This suggests that Tet may affect drug metabolism, especially for drugs processed by the CYP3A enzyme (Zhao et al., 2016).
2. Inhibition Mechanisms on Human Cytochrome P450 Enzymes
Tetrahydropalmatine also demonstrates inhibition mechanisms on human cytochrome P450 enzymes. It exhibited mechanism-based inhibition of both CYP1A2 and CYP2D6, and significant inhibition of CYP3A4. This is relevant for potential herb-drug interactions in clinical therapy, suggesting that Tet could interact with drugs metabolized by these enzymes (Zhao, Hellum, Liang, & Nilsen, 2015).
3. Post-Traumatic Stress Disorder (PTSD) Research
A study on the effects of tetrahydropalmatine on gene expression in a PTSD rodent model found significant transcriptional fold changes in genes involved in neurotransmitter systems. This indicates the potential of Tet in altering gene expression related to PTSD, contributing to the understanding of the neurobiology of this disorder (Ceremuga et al., 2013).
4. Antinociception and Drug Addiction Studies
Tetrahydroprotoberberines (THPBs), a group including compounds like tetrahydropalmatine, have shown potential in the treatment of pain and drug addiction. Studies indicate that the antinociception produced by compounds like l-THP is related to inhibition of D2 dopamine receptors, highlighting their potential clinical use (Chu, Jin, Friedman, & Zhen, 2008).
5. Disseminated Intravascular Coagulation (DIC) Treatment
Tetrahydropalmatine has shown therapeutic effects on DIC by improving coagulation indexes and reducing inflammatory cytokine production in a mouse model. This suggests its potential as an adjunct treatment for DIC (Zhi et al., 2019).
Eigenschaften
CAS-Nummer |
154204-09-8 |
|---|---|
Produktname |
Tetrahydropentoxyline |
Molekularformel |
C17H22N2O7 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |
InChI-Schlüssel |
LCHFAYIGHOVWSA-LEDUIRAGSA-N |
Isomerische SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid tetrahydropentoxyline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




